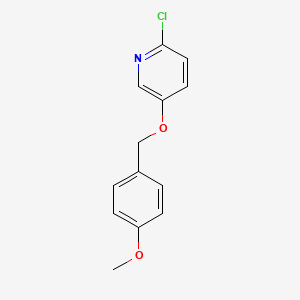

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

Description

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine (CAS: 1542425-20-6) is a pyridine derivative substituted with a chlorine atom at position 2 and a 4-methoxybenzyloxy group at position 5. Its molecular formula is C₁₃H₁₁ClNO₂, with a molar mass of 255.69 g/mol . While direct data on its biological activity or synthesis yields are unavailable in the provided evidence, its structural analogs offer insights into its physicochemical and functional characteristics.

Properties

IUPAC Name |

2-chloro-5-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-11-4-2-10(3-5-11)9-17-12-6-7-13(14)15-8-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIILCYVOOFLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and 4-methoxybenzyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Reaction Mechanism: The 4-methoxybenzyl alcohol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the 2-chloropyridine, resulting in the substitution of the chlorine atom with the 4-methoxybenzyl group.

Industrial Production Methods: Industrial production of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 of the pyridine ring is a key reactive site, undergoing nucleophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. This reactivity allows the replacement of chlorine with nucleophiles (e.g., amines, alkoxides, or thiolates) under basic or acidic conditions .

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Ammonia derivatives | Ammonium hydroxide, heat (110°C, 16h) | Pyridine diamine derivatives |

| Thiols | p-Methoxybenzylthiol, K₂CO₃, DMF, −45°C | Thioether-substituted pyridines |

| Amines | Aliphatic amines, DMF, reflux | Amino-substituted pyridines |

Mechanism : The substitution proceeds via a two-step process: (1) deprotonation of the nucleophile to generate a strong nucleophile, and (2) displacement of the chloride ion. The electron-withdrawing pyridine ring stabilizes the transition state, enabling substitution at the ortho position to the ether oxygen .

Step 1: Methoxybenzyl Ether Formation

-

Reagents : 4-Methoxybenzyl alcohol, thionyl chloride (SOCl₂), or alkylating agents.

-

Conditions : Dry dichloromethane under nitrogen atmosphere, often with catalytic bases .

-

Intermediate : A pyridine derivative with a hydroxyl group at position 5.

Step 2: Chlorination

-

Reagents : Thionyl chloride (SOCl₂) or chlorinating agents.

-

Conditions : Ice bath for selectivity, followed by room temperature stirring .

-

Product : 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine.

Key Reaction :

textPyridine-OH → Pyridine-Cl via SOCl₂

Reaction Conditions and Optimization

-

Solvents : Dichloromethane, DMF, or dioxane.

-

Temperature Control : Low temperatures (e.g., −45°C) for selectivity in substitution reactions .

-

Catalysts : Potassium carbonate (K₂CO₃) or palladium catalysts (e.g., XPhos Pd G3) for coupling reactions .

Example :

For selective substitution of the nitro group in a related compound, p-methoxybenzylthiol was used at −45°C with K₂CO₃ in DMF, leaving the chlorine intact .

Comparison with Analogous Compounds

| Compound | Key Feature | Reactivity |

|---|---|---|

| 4-Chloro-2-((3-methoxybenzyl)oxy)pyridine | Chlorine at position 4 | Similar substitution patterns |

| 5-Bromo-2-chloro-4-methoxypyridine | Bromine at position 5 | Enhanced electron-withdrawing |

| 2-Chloro-4-methoxy-5-nitropyridine | Nitro group at position 5 | Stronger electron-withdrawing |

Analytical Characterization

-

NMR Spectroscopy : Confirms the position of substituents via coupling constants and aromatic proton shifts.

-

Mass Spectrometry : Validates molecular weight and isotopic distribution (e.g., chlorine isotope pattern) .

Industrial and Laboratory Considerations

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of chlorinated pyridines exhibit significant antibacterial properties. For instance, compounds based on similar scaffolds have shown potent activity against Micrococcus luteus and Staphylococcus aureus .

- Anticancer Properties : Studies have highlighted the potential of 2-chloro-5-((4-methoxybenzyl)oxy)pyridine in targeting cancer cell lines. A novel curcumin analog derived from similar pyridine structures demonstrated submicromolar inhibition against lung cancer cell lines .

2. Biological Activity

- The compound's interaction with biological targets is crucial for its efficacy. The halogen atoms and methoxybenzyl group enhance binding affinity to enzymes or receptors involved in disease pathways, potentially leading to new therapeutic agents .

- Mechanism of Action : The mechanism may involve enzyme inhibition or disruption of cellular processes. For example, the structure facilitates interactions that can inhibit key metabolic pathways in cancer cells .

3. Agrochemicals

- Its role as an intermediate in the synthesis of agrochemicals is noteworthy. The compound can be a building block for developing herbicides or pesticides due to its structural versatility and reactivity .

Case Study 1: Antibacterial Scaffolds

A study conducted on N-alkyl-N-(pyridin-2-yl)hydroxylamines revealed that compounds with similar structural features to 2-chloro-5-((4-methoxybenzyl)oxy)pyridine exhibited selective antibacterial activity. The research utilized diversity-oriented synthesis to explore structure-activity relationships (SAR), demonstrating how variations in the pyridine scaffold can influence biological activity .

Case Study 2: Cancer Therapeutics

A series of curcumin analogs were synthesized using a similar pyridine framework, showing high efficacy against acute promyelocytic leukemia cells. These findings suggest that modifications to the pyridine structure can lead to improved therapeutic profiles against specific cancer types .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl/Benzoyl Group

2-Chloro-5-((4-fluorobenzyl)oxy)pyridine (CAS: 1542425-20-6 analog)

- Molecular Formula: C₁₂H₉ClFNO (243.66 g/mol) .

- Fluorine’s electronegativity may enhance metabolic stability compared to methoxy .

2-Chloro-5-(4-propylbenzoyl)pyridine (CAS: 1187165-04-3)

- Molecular Formula: C₁₅H₁₄ClNO (259.73 g/mol) .

- Key Differences : The benzoyl group (C=O) introduces a ketone functionality, increasing lipophilicity and altering reactivity. Benzoyl derivatives are more prone to nucleophilic attacks than ether-linked analogs like the target compound .

2-Chloro-5-(4-pentyloxybenzoyl)pyridine

Pyridine Ring Substitutions

4-((5-Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

- Molecular Formula : C₁₄H₈F₃N₂O (278.22 g/mol ) .

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, which could stabilize the pyridine ring against electrophilic substitution. The cyano group (-CN) adds polarity, favoring interactions with biological targets .

2-Chloro-5-(3-thienyl)pyridine (CAS: 873948-15-3)

Physical and Chemical Properties

Biological Activity

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chloro substituent and a methoxybenzyl ether moiety, which may enhance its pharmacological profile. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

Synthesis of 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

The synthesis of this compound typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 4-methoxyphenol in the presence of a base, such as sodium carbonate, and a solvent like DMSO. The reaction conditions generally include heating at around 60°C for several hours, followed by purification through column chromatography. The yield of this synthesis can vary but is often reported around 60% .

Biological Activity Overview

Pyridine derivatives, including 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine, exhibit a range of biological activities:

- Antimicrobial Activity : Pyridine compounds are known for their antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .

- Antiviral Activity : Some pyridine derivatives demonstrate antiviral properties, particularly against viruses such as influenza and coronaviruses. This is attributed to their ability to interfere with viral replication mechanisms .

- Anticancer Properties : Research indicates that certain pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine have shown promise in targeting specific cancer cell lines, suggesting potential use in oncology .

Case Studies and Research Findings

Several studies have explored the biological activities of pyridine derivatives, providing insights into their mechanisms and efficacy:

- Antimicrobial Evaluation : A study evaluated various pyridine derivatives against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

- Anticancer Activity : In vitro tests on cancer cell lines revealed that 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine could significantly inhibit cell proliferation at micromolar concentrations. For example, IC50 values were reported in the range of 1–10 µM against specific cancer types .

- Mechanistic Studies : Research utilizing molecular docking studies has suggested that the binding affinity of this compound to target proteins involved in cancer progression is significant. The presence of the methoxy group appears to enhance interaction with key biological targets .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.